3-Hydroxy-7-oxocholanoyltaurine
Description
3-Hydroxy-7-oxocholanoyltaurine is a bile acid derivative conjugated with taurine, characterized by a hydroxyl group at position 3 and a ketone (oxo) group at position 7 of the steroidal backbone. This structural configuration distinguishes it from classical bile acids like taurocholic acid or taurodeoxycholic acid, which typically lack the 7-oxo modification.
Notably, the compound is listed among derivatives of taurocholic acid in dermatological research focused on lipodissolving applications, suggesting possible utility in transdermal drug delivery systems .
Properties
Molecular Formula |
C26H43NO6S |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H43NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-21,24,28H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,24+,25+,26-/m1/s1 |
InChI Key |
QNRIYEYAHVEGQJ-SWQVIYSDSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Synonyms |
3 alpha-hydroxy-7-keto-5 beta-cholanoyltaurine 3-HOCT 3-hydroxy-7-oxocholanoyltaurine tauro-3 alpha-hydroxy-7-keto-5 beta-cholanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 3-hydroxy-7-oxocholanoyltaurine and related bile acid conjugates:
Key Observations:
Oxo vs. Hydroxyl Groups: The 7-oxo group in 3-hydroxy-7-oxocholanoyltaurine replaces the 7α-hydroxyl group found in taurocholic acid.
Taurine Conjugation : All listed compounds are taurine-conjugated, enhancing solubility in aqueous environments compared to unconjugated bile acids.
Molecular Weight Trends: The addition of hydroxyl groups (e.g., 3,12-dihydroxy-7-oxocholanoyltaurine) increases molecular weight relative to analogs with fewer substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
